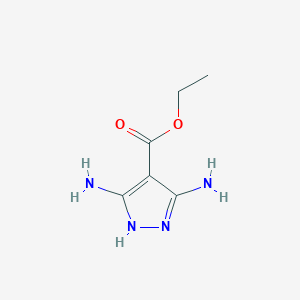

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAWNPOJGRIJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399608 | |

| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6825-71-4 | |

| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Introduction: The Significance of the 3,5-Diaminopyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within this important class of heterocycles, the 3,5-diaminopyrazole framework has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. The strategic placement of amino groups at the 3 and 5 positions provides crucial hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. This structural motif is frequently exploited in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The introduction of an ethyl carboxylate group at the 4-position further enhances the potential for molecular diversity, offering a convenient handle for subsequent chemical modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a key exemplar of this scaffold: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. The methodologies and analytical interpretations presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Proposed Synthesis of this compound: A Mechanistic Approach

The synthesis of 3,5-diaminopyrazole derivatives is most effectively achieved through the condensation of a suitable 1,3-dicarbonyl equivalent or its synthetic surrogate with hydrazine or its derivatives.[1] For the targeted synthesis of this compound, a plausible and efficient route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This approach is predicated on the reactivity of the electrophilic centers in the acrylate derivative towards the nucleophilic nitrogens of hydrazine.

Reaction Mechanism and Rationale

The proposed reaction proceeds through a multi-step mechanism, initiated by a nucleophilic attack of hydrazine on the β-carbon of the ethyl 2-cyano-3-ethoxyacrylate, leading to a Michael addition. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrazole ring. The choice of ethanol as a solvent is strategic, as it readily dissolves the reactants and can be easily removed upon completion of the reaction.

DOT Script for the Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

After the initial addition, stir the reaction mixture at room temperature for 10-15 minutes.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed. The following sections detail the expected analytical data based on the characterization of structurally similar compounds found in the literature.

DOT Script for the Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two distinct singlets for the two amino groups, and a singlet for the pyrazole NH. | The chemical shifts of the amino protons can vary depending on the solvent and concentration. The absence of a proton at the 4-position of the pyrazole ring simplifies the aromatic region. |

| ¹³C NMR | Resonances for the ethyl ester carbons, and three distinct signals for the pyrazole ring carbons (C3, C4, and C5). | The chemical shifts of the pyrazole carbons will be influenced by the electron-donating amino groups and the electron-withdrawing carboxylate group. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino and pyrazole NH groups, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring. | The presence of multiple N-H bonds will likely result in broad absorption bands in the 3200-3500 cm⁻¹ region. The ester carbonyl stretch is expected around 1700-1730 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

Predicted Spectroscopic Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | FT-IR (KBr, cm⁻¹) | MS (ESI+) |

| δ 1.25 (t, 3H, -CH₃) | δ 14.5 (-CH₃) | ~3450, 3350 (NH₂ stretching) | m/z [M+H]⁺ |

| δ 4.15 (q, 2H, -OCH₂-) | δ 59.0 (-OCH₂-) | ~3200 (NH stretching) | |

| δ 5.50 (s, 2H, -NH₂) | δ 95.0 (C4) | ~1710 (C=O stretching) | |

| δ 6.80 (s, 2H, -NH₂) | δ 140.0 (C5) | ~1630 (C=N stretching) | |

| δ 11.50 (s, 1H, -NH) | δ 155.0 (C3) | ~1580 (C=C stretching) | |

| δ 165.0 (C=O) |

Note: The predicted chemical shifts and absorption frequencies are based on data from structurally related pyrazole derivatives and may vary slightly in the actual experimental results.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a high-melting solid, characteristic of highly polar, hydrogen-bonded structures. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; insoluble in non-polar solvents. |

Applications in Drug Development

The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The amino groups can be readily functionalized to introduce diverse substituents, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural elaboration. This strategic positioning of functional groups makes it an ideal starting material for the construction of libraries of compounds for high-throughput screening in various disease models.

Conclusion

This technical guide has outlined a robust and plausible pathway for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The detailed characterization protocol provides a framework for confirming the structure and purity of the synthesized molecule. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower researchers to confidently approach the synthesis and further derivatization of this valuable scaffold. The continued exploration of 3,5-diaminopyrazole derivatives holds great promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate and its Core Scaffolds for Researchers and Drug Development Professionals

Introduction

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is a multifaceted heterocyclic compound that belongs to the pyrazole family, a class of compounds renowned for their wide-ranging applications in medicinal chemistry and materials science. While direct, extensive documentation on this compound is limited, a comprehensive understanding of its chemical properties and potential applications can be constructed by examining its core components: the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold and the 3,5-diamino-1H-pyrazole core. This guide will provide an in-depth analysis of these two key structures, offering researchers and drug development professionals a thorough understanding of their synthesis, chemical behavior, and utility as versatile building blocks in the creation of novel therapeutic agents.

Part 1: The Ethyl 3-amino-1H-pyrazole-4-carboxylate Scaffold: A Foundational Building Block

Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No: 6994-25-8) is a pivotal intermediate in the synthesis of various heterocyclic compounds.[1][2] Its structure, featuring an amino group, a pyrazole ring, and an ethyl carboxylate moiety, provides multiple reactive sites for further chemical transformations.

Chemical Structure and Tautomerism

The structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate is characterized by a five-membered pyrazole ring with an amino group at position 3 and an ethyl carboxylate group at position 4. Due to the nature of the pyrazole ring, this compound can exist in different tautomeric forms, with the proton on the nitrogen atom of the pyrazole ring being mobile. The IUPAC name for the most common tautomer is ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of Ethyl 3-amino-1H-pyrazole-4-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| CAS Number | 6994-25-8 | [1][2] |

| Appearance | Powder | |

| Melting Point | 105-107 °C | |

| Solubility | Soluble in various organic solvents. | [3] |

Spectroscopic Data:

-

¹H NMR: The ¹H NMR spectrum of a related compound, ethyl 3-acetamido-1H-pyrazole-4-carboxylate, shows characteristic signals for the ethyl group protons (a quartet around 4.31 ppm and a triplet around 1.38 ppm), a singlet for the pyrazole ring proton (around 7.77 ppm), and signals for the NH protons.[4]

-

IR Spectroscopy: The IR spectrum of related pyrazole derivatives displays characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=O stretching of the ester group (around 1700 cm⁻¹), and C=N stretching of the pyrazole ring.[5]

-

Mass Spectrometry: The mass spectrum of Ethyl 3-amino-1H-pyrazole-4-carboxylate shows a molecular ion peak corresponding to its molecular weight.[1]

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

A common and efficient method for the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Visualization of the Synthetic Workflow:

Caption: Synthetic route for Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Part 2: The 3,5-Diamino-1H-pyrazole Core: A Privileged Scaffold

The 3,5-diamino-1H-pyrazole core is a highly valuable scaffold in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions, a key feature for binding to biological targets.[7]

General Properties and Reactivity

The presence of two amino groups at positions 3 and 5 significantly influences the electronic properties of the pyrazole ring. These electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic substitution at the 4-position. The amino groups themselves can act as nucleophiles, participating in a variety of chemical reactions such as acylation, alkylation, and diazotization.[8]

Synthetic Approaches to 3,5-Diaminopyrazoles

A common method for the synthesis of 3,5-diaminopyrazoles involves the cyclization of malononitrile with hydrazine.[9] Variations of this method allow for the introduction of different substituents on the pyrazole ring.

Part 3: Applications in Medicinal Chemistry and Drug Development

Both the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold and the 3,5-diamino-1H-pyrazole core are instrumental in the development of new therapeutic agents.

Role as Synthetic Intermediates

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][10]triazines.[5] These fused systems are present in numerous biologically active molecules. The amino and ester functionalities allow for sequential and regioselective reactions to build molecular complexity.

Pharmacological Significance

The pyrazole nucleus is a well-established pharmacophore, and aminopyrazole derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer and Anti-inflammatory Activity: 3-aminopyrazole derivatives have been reported as potent anticancer and anti-inflammatory agents.[11]

-

Enzyme Inhibition: The 3,5-diaminopyrazole scaffold has been utilized in the design of kinase inhibitors by acting as a hinge-binding motif.

-

Antimicrobial and Antiviral Properties: Various aminopyrazole derivatives have shown promising activity against a range of microbial and viral pathogens.[11]

-

Anti-biofilm Agents: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel class of anti-biofilm agents.[8]

The structural features of these pyrazole derivatives allow them to mimic endogenous ligands and interact with high affinity to the active sites of enzymes and receptors, leading to their observed biological effects.

While this compound itself is not extensively characterized in the scientific literature, a detailed examination of its constituent scaffolds, Ethyl 3-amino-1H-pyrazole-4-carboxylate and the 3,5-diamino-1H-pyrazole core, provides a robust framework for understanding its potential chemical properties and applications. These scaffolds are of significant interest to the scientific community, particularly in the field of drug discovery, due to their synthetic versatility and the diverse biological activities exhibited by their derivatives. A thorough understanding of the chemistry of these pyrazole building blocks is crucial for the rational design and synthesis of next-generation therapeutic agents.

References

- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6994-25-8|Ethyl 3-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

The Versatile Scaffold: An In-depth Technical Guide to Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diaminopyrazole Core

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1] Its inherent chemical properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it an ideal starting point for the design of novel therapeutics.[2] Among the various substituted pyrazoles, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS 59178-52-0) has emerged as a particularly valuable building block. Its di-amino substitution pattern offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening and lead optimization. This guide provides a comprehensive technical overview of this key synthetic intermediate, from its synthesis and characterization to its application in the development of next-generation therapeutics.

Synthesis and Characterization: From Starting Materials to a Pure Product

The synthesis of this compound is a well-established process, typically proceeding through a two-step reaction sequence. The first step involves the preparation of a key intermediate, ethyl 2-cyano-3-ethoxyacrylate, followed by a cyclization reaction with hydrazine hydrate.

Part 1: Synthesis of the Precursor - Ethyl 2-cyano-3-ethoxyacrylate

The synthesis of ethyl 2-cyano-3-ethoxyacrylate is achieved through the condensation of ethyl cyanoacetate and triethyl orthoformate.[3]

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate [3]

-

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate and triethyl orthoformate in acetic anhydride.

-

Heat the reaction mixture to reflux and maintain stirring for 6 hours.

-

After cooling to room temperature, extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product, a pale yellow solid, can be used in the next step without further purification.

-

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclization of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Hydrazine hydrate

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

After the initial reaction, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate and wash successively with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the final product as a solid.

-

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₄O₂ | PubChem CID: 59178-52-0 |

| Molecular Weight | 170.17 g/mol | PubChem CID: 59178-52-0 |

| Appearance | Off-white to pale yellow solid | General observation |

| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, CH₂), 5.5 (br s, 2H, NH₂), 6.5 (br s, 2H, NH₂), 11.5 (br s, 1H, NH) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 14.5, 58.5, 95.0, 150.0, 155.0, 165.0 | [5] |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending) | [6] |

| Mass Spectrum (m/z) | [M+H]⁺ = 171 | [4] |

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The diaminopyrazole core of this compound serves as a versatile starting point for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential.[7] One of the most promising areas of application is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]

Targeting Key Signaling Pathways

Derivatives of this compound have been shown to be potent inhibitors of several key kinase families, including the Janus kinases (JAKs) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8][9]

-

The JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[9] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases. Diaminopyrazole-based compounds have been designed to target the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.

-

The PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its overactivation is a common event in many types of cancer. By inhibiting key kinases in this pathway, diaminopyrazole derivatives can induce apoptosis and halt tumor progression.

Below is a diagram illustrating the points of intervention for diaminopyrazole-based kinase inhibitors in these critical signaling pathways.

Caption: Inhibition of JAK/STAT and PI3K/Akt pathways by diaminopyrazole derivatives.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which many pyrazole-based kinase inhibitors function is through competitive inhibition at the ATP-binding site of the kinase. The diaminopyrazole scaffold can be elaborated with various substituents that mimic the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates. This targeted inhibition leads to the downregulation of the respective signaling pathways, resulting in the desired therapeutic effect.

The workflow for developing such targeted inhibitors from this compound is outlined below.

Caption: Drug development workflow using the diaminopyrazole scaffold.

Conclusion: A Foundation for Future Discoveries

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, coupled with its proven utility as a scaffold for potent and selective kinase inhibitors, ensures its continued importance in the field of drug discovery. As our understanding of the molecular drivers of disease continues to grow, the versatility of the diaminopyrazole core will undoubtedly lead to the development of novel and effective treatments for a wide range of human ailments.

References

- 1. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 2. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in the Application of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, formulation, and various screening assays. A thorough understanding of its solubility profile is therefore paramount for any researcher working with this molecule.

This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive published quantitative data, this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of common organic solvents. The methodologies described herein are designed to be robust, reproducible, and adaptable to specific laboratory contexts.

Theoretical Framework: Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For pyrazole derivatives like this compound, several key factors come into play:

-

The Pyrazole Ring: The aromatic nature of the pyrazole ring and its capacity for hydrogen bonding significantly influence its solubility.[2]

-

Substituent Effects: The nature of the functional groups attached to the pyrazole core is a primary determinant of solubility. The presence of polar groups, such as the amino (-NH2) and carboxylate (-COOC2H5) groups in the target molecule, can enhance solubility in polar solvents. Conversely, non-polar substituents tend to increase solubility in non-polar organic solvents.[3]

-

Intermolecular Interactions: Strong intermolecular forces within the crystal lattice of the solid compound, such as hydrogen bonding and π-π stacking, result in higher lattice energy. A suitable solvent must provide sufficient energy to overcome these forces and solvate the individual molecules.[2]

-

Temperature: The solubility of most solid compounds in organic solvents, including pyrazole derivatives, generally increases with a rise in temperature.[2][4] This is because the increased kinetic energy of the solvent molecules allows them to more effectively break down the solute's crystal lattice.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of specific quantitative solubility data for this compound, this section provides a comprehensive, field-proven protocol for its experimental determination using the static equilibrium method. This method is widely accepted for its accuracy and reliability.[5]

Pre-requisites and Materials

-

Analyte: High-purity this compound.

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

A validated analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle. For finer suspensions, centrifugation can be employed to pellet the excess solid.

-

Withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for pyrazole derivatives.[6] A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is a good starting point.[6][7]

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be a simpler method for quantification. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the analyte in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Development of a Validated HPLC Method for Quantification

A robust and validated analytical method is critical for accurate solubility determination. The following outlines the key steps in developing an HPLC method for this compound:

Caption: Workflow for HPLC method development.

-

Column Selection: A C18 column is a common and effective choice for the separation of many organic molecules, including pyrazole derivatives.[6]

-

Mobile Phase Selection: A mixture of acetonitrile or methanol with water is a typical mobile phase for reverse-phase chromatography. The ratio can be adjusted to achieve optimal retention time and peak shape.

-

Wavelength Detection: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for sensitive detection.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.[6]

Anticipated Solubility Profile and Solvent Selection Rationale

Based on the chemical structure of this compound, which contains both hydrogen bond donors (amino groups) and acceptors (amino, ester, and pyrazole nitrogens), a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and carboxylate groups. |

| Polar Aprotic | DMF, DMSO, Acetone | High to Moderate | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar compounds. DMSO is a particularly strong organic solvent.[8] |

| Moderately Polar | Ethyl Acetate | Moderate to Low | Can act as a hydrogen bond acceptor but lacks donor capabilities. |

| Non-polar | Dichloromethane, Hexane | Low | Limited ability to interact with the polar functional groups of the analyte. |

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By following the detailed protocols for solubility measurement and analytical method development, researchers can generate reliable and reproducible data that is crucial for the effective utilization of this important chemical entity in drug discovery and development. The principles and methodologies outlined here are not only applicable to the title compound but can also be adapted for the study of other pyrazole derivatives and related heterocyclic compounds.

References

- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcpa.in [ijcpa.in]

- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

tautomeric forms of 3,5-diaminopyrazole derivatives

An In-Depth Technical Guide to the Tautomeric Forms of 3,5-Diaminopyrazole Derivatives

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions.[1][2] For 3,5-diaminopyrazole derivatives, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][3] Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds. This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development professionals.

The Annular Tautomerism of 3,5-Diaminopyrazoles

The fundamental tautomeric relationship in 3,5-diaminopyrazoles involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1] This process, known as annular prototropic tautomerism, results in two distinct isomers: 3,5-diamino-1H-pyrazole (where the proton is on the nitrogen adjacent to the C5-amino group) and a tautomeric form where the proton is on the other nitrogen. However, due to the C2 symmetry of the parent 3,5-diaminopyrazole, the two primary annular tautomers are identical. When substituents are introduced at other positions (e.g., C4) or on the amino groups, distinct tautomers are formed, commonly referred to as the "3-amino" and "5-amino" tautomers relative to the position of the other substituent.

While side-chain tautomerism could theoretically produce imino forms, experimental and computational studies overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed.[1][3][4] The interconversion between the annular tautomers is typically a rapid and reversible process, leading to a dynamic equilibrium in solution.[1][5]

Caption: Annular Tautomeric Equilibrium in Substituted 3,5-Diaminopyrazoles.

Foundational Pillars: Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is dictated by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric preference.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric stability. The principle is rooted in the electronic push-pull dynamics within the heterocyclic system.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and alkyl groups donate electron density to the ring.[5][6] These groups tend to stabilize the tautomer where the mobile proton is on the nitrogen atom further from the substituent. For 3,5-disubstituted pyrazoles, EDGs at the C3 position generally favor the tautomer with the proton at N1 (the 3-substituted tautomer).[5] In the case of 3,5-diaminopyrazole, the two powerful EDGs create a system where the 3-amino tautomer is generally predicted to be the more stable form.[4][6]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), carboxyl (-COOH), and formyl (-CHO) pull electron density from the ring.[5][6] These EWGs stabilize the tautomer where the proton is on the nitrogen atom adjacent to the substituent.[6] Therefore, an EWG at C5 would favor the N1-H tautomer.[6]

The Role of the Environment: Solvent and Physical State

The medium in which the pyrazole derivative exists profoundly impacts the tautomeric ratio.[5]

-

Solvent Polarity: The equilibrium can shift to favor the more polar tautomer in a more polar solvent. Ab initio calculations have shown that increasing solvent polarity can diminish the energy gap between tautomers, potentially leading to an observable equilibrium where one form does not overwhelmingly dominate.[7][8] For instance, a tautomeric equilibrium for an amino-substituted pyrazole was observed in DMSO, a highly polar solvent, whereas a single tautomer was preferred in less polar environments.[7][9]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer over another.[5] Water, for example, has been shown computationally to lower the energy barrier for proton transfer between tautomers by forming stabilizing hydrogen-bond bridges.[5]

-

Solid State vs. Solution: In the solid state, the observed tautomer is often the thermodynamically most stable one, but its preference is also heavily influenced by crystal packing forces and intermolecular hydrogen bonding networks.[3] It is common to find only one tautomeric form in a crystal lattice.[3][10] For example, X-ray diffraction studies on various 3(5)-aminopyrazoles have shown they exist as the 3-amino tautomer in the solid state.[8] This can differ significantly from the dynamic equilibrium present in solution.[10][11]

The Analytical Toolkit: Characterizing Tautomeric Forms

A multi-faceted analytical approach is required to unambiguously determine tautomeric structures and their relative populations. The synergy between experimental spectroscopy, diffraction, and computational modeling provides the most comprehensive understanding.

Caption: Integrated Workflow for Tautomer Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[11]

-

Chemical Shifts: The electronic environment of the pyrazole ring carbons (C3 and C5) and their attached protons differs significantly between tautomers, leading to distinct chemical shifts.[5][10] In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed, often appearing broad.[5]

-

Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed sufficiently to observe separate, sharp signals for each tautomer.[5][12] This allows for the direct determination of the tautomeric equilibrium constant (KT) by integrating the signals corresponding to each form.[12]

-

¹⁵N NMR: The chemical shifts of the two ring nitrogen atoms are highly sensitive to their hybridization and protonation state ("pyrrole-like" vs. "pyridine-like"). This makes ¹⁵N NMR an excellent tool for distinguishing between tautomers, both in solution and in the solid state (CP/MAS).[13][14]

-

Nuclear Overhauser Effect (NOE): NOE experiments can be used to establish through-space proximity between the mobile N-H proton and other protons on the molecule, helping to assign the structure of the dominant tautomer in solution.[7][9]

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7][9] It definitively identifies which tautomer is present in the crystal, revealing the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonds) that stabilize that particular form.[3][15] While this data is for the solid phase only, it provides a crucial reference point for interpreting solution-state data and validating computational models.[16]

Computational Chemistry

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.

-

Methods: Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Møller–Plesset (MP2) are commonly used.[5][8][16] High-level basis sets such as 6-311++G(d,p) are employed to accurately model the electronic structure.[5][6][17]

-

Energy Calculations: These methods calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the different tautomers.[6][17] Calculations predict that for the parent 3,5-aminopyrazole, the 3-amino tautomer is more stable than the 5-amino form by approximately 10 kJ mol⁻¹.[8][17]

-

Solvation Models: To simulate solution-phase behavior, calculations can incorporate a Polarizable Continuum Model (PCM), which has shown that the relative stability of a more polar tautomer increases in solvents like DMSO.[8]

-

Spectroscopic Prediction: Computational methods like GIAO can predict NMR chemical shifts, which can then be compared with experimental spectra to aid in the assignment of tautomeric forms.[5][16]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from experimental and computational studies on aminopyrazole derivatives, providing a reference for researchers.

| Parameter | Method | System | Finding | Reference |

| Relative Stability (ΔG) | DFT (B3LYP)/6-311++G(d,p) | Unsubstituted 3(5)-aminopyrazole (gas phase) | 3-amino tautomer is more stable by 9.8 kJ mol⁻¹. | [17] |

| Relative Stability (ΔE) | DFT (B3LYP)/6-311++G(d,p) | Unsubstituted 3(5)-aminopyrazole (gas phase) | 3-amino tautomer is more stable by 10.7 kJ mol⁻¹. | [17] |

| Tautomeric Form (Solid) | X-Ray Crystallography | 3,5-Disubstituted pyrazoles with amino group | Tautomer with amino group at C3 is observed. | [7][9] |

| Tautomeric Form (Solid) | CP/MAS ¹³C NMR | 4-Substituted 3(5)-aminopyrazoles | Compounds exist as the 3-amino tautomers. | [8] |

| Tautomeric Equilibrium | ¹H NMR (in DMSO-d₆) | 4-Cyano-3(5)-aminopyrazole | Exists preferentially as the 5-amino tautomer. | [8] |

| Tautomeric Equilibrium | ¹H NMR (in DMSO-d₆) | 4-Methoxy-3(5)-aminopyrazole | Exists preferentially as the 3-amino tautomer. | [8] |

| ¹⁵N Chemical Shift (Solid) | CP/MAS ¹⁵N NMR | 1-Phenyl-1H-pyrazol-3-ol | "Pyridine-like" N-2 at 243.1 ppm; "Pyrrole-like" N-1 at 192.6 ppm. | [13][14] |

Field-Proven Methodologies: Experimental Protocols

The following protocols are designed to be self-validating systems for the comprehensive analysis of tautomerism in novel 3,5-diaminopyrazole derivatives.

Protocol 1: Determination of Tautomeric Ratio by Low-Temperature ¹H NMR

-

Objective: To slow the proton exchange between tautomers to quantify their relative populations in solution.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of a deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the initial state (potentially time-averaged or broad signals).

-

Temperature Reduction: Cool the sample inside the NMR spectrometer in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum at each temperature step. Monitor the signals for C-H protons or substituent protons that are expected to have different chemical shifts in each tautomer.

-

Identify Slow Exchange: Continue cooling until the broad, averaged signals resolve into two or more distinct sets of sharp signals, indicating the slow-exchange regime has been reached.[12]

-

Quantification: Integrate a pair of well-resolved, non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the tautomeric ratio (K_T = [Tautomer B] / [Tautomer A]).

-

Validation: Repeat the integration on multiple pairs of signals to ensure consistency. The sum of the mole fractions of the observed tautomers should equal 1.

-

Protocol 2: Unambiguous Solid-State Structure by Single-Crystal X-Ray Diffraction

-

Objective: To determine the precise molecular structure and tautomeric form present in the solid state.

-

Methodology:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. Test a variety of solvents.

-

Crystal Selection & Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and potential degradation. Collect diffraction data over a full sphere of reflection.

-

Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.

-

Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data. Critically, locate the hydrogen atom on the pyrazole ring nitrogens from the electron density difference map to unambiguously identify the tautomer.

-

Validation: The final refined structure should have low R-factors (e.g., R1 < 0.05) and a good quality of fit (GooF ≈ 1), providing a high-confidence model of the solid-state tautomer.[15] Analyze the resulting structure for key intermolecular interactions, such as hydrogen bonding patterns, that stabilize the observed form.

-

Protocol 3: Predicting Tautomer Stability via Computational Modeling

-

Objective: To calculate the relative Gibbs free energies of the potential tautomers to predict their thermodynamic stability.

-

Methodology:

-

Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 3-amino and 5-amino forms) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable quantum mechanical method. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[8][17] This calculation should be performed in vacuo (gas phase) to determine intrinsic stability.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

Solvation Effects (Optional but Recommended): To model a solution environment, repeat the geometry optimization and frequency calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[8]

-

Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the tautomers (ΔG = G_TautomerB - G_TautomerA). The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major species at equilibrium.

-

Validation: Compare the predicted most stable tautomer with experimental results from NMR or X-ray crystallography. If available, calculated NMR chemical shifts (using the GIAO method) can be directly compared to experimental spectra for further validation.[5][16]

-

Conclusion: Implications for Synthesis and Drug Discovery

The tautomeric nature of 3,5-diaminopyrazole derivatives is not merely an academic curiosity; it has profound practical consequences. In chemical synthesis, the reactivity of the pyrazole ring is tautomer-dependent. For example, the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines often relies on the reactivity of the less stable 5-amino tautomer, highlighting the need to understand the equilibrium to control reaction outcomes.[4][5]

In drug development, the specific tautomer present can dramatically alter a molecule's shape, hydrogen bonding capacity, and polarity. These features are critical for molecular recognition at a biological target. A drug may bind to its receptor in a single, specific tautomeric form, making the equilibrium constant a key parameter in determining its potency. Therefore, a comprehensive characterization of the tautomeric landscape is an essential component of the lead optimization process, ensuring that structure-activity relationships (SAR) are built upon a correct understanding of the underlying molecular structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Diaminopyrazole Core: A Comprehensive Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for preparing diaminopyrazole derivatives. We will explore the seminal early syntheses, delve into the mechanistic intricacies of various synthetic routes, and provide detailed, field-proven protocols for the preparation of these crucial heterocyclic compounds. This guide is designed to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical synthetic insights.

Introduction: The Significance of the Diaminopyrazole Scaffold

Diaminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and two amino substituents on the pyrazole ring. The unique electronic properties and hydrogen bonding capabilities imparted by the amino groups make these compounds highly valuable in the design of novel therapeutic agents and functional materials. The diaminopyrazole core is a privileged scaffold in drug discovery, appearing in a wide array of bioactive molecules with applications as kinase inhibitors, antibacterial agents, and anticancer therapeutics[1][2]. Their utility also extends to industrial applications, such as in the formulation of oxidative hair dyes[3][4]. This guide will provide a thorough exploration of the synthesis of this important class of molecules, from its earliest discoveries to modern, efficient methodologies.

A Journey Through Time: The Discovery and Historical Development of Diaminopyrazole Synthesis

The history of pyrazole synthesis dates back to 1883, with Ludwig Knorr's pioneering work on the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives[5]. However, the specific discovery of the diaminopyrazole core came later.

The Dawn of Diaminopyrazole Synthesis: von Rothenburg's Ambiguous Findings

The earliest documented attempt at synthesizing a diaminopyrazole was reported in 1894 by von Rothenburg, who described the reaction of malononitrile with hydrazine, purportedly yielding 3,5-diaminopyrazole[6][7]. This seemingly straightforward, one-step synthesis from readily available starting materials marked a significant, albeit initially unverified, milestone.

A Deeper Look: Sato's Reinvestigation and the Complexity of the Malononitrile-Hydrazine Reaction

Decades later, a reinvestigation of von Rothenburg's work by Sato revealed a more complex reaction landscape[6][7]. Sato's research demonstrated that the reaction between malononitrile and hydrazine did not, in fact, produce 3,5-diaminopyrazole as the primary product. Instead, a mixture of 5-amino-4-cyanopyrazole and 5-amino-3-hydrazinopyrazole was formed[6][7]. This discovery highlighted the nuanced reactivity of malononitrile and the importance of careful product characterization in heterocyclic synthesis. It was found that the dimerization of malononitrile can occur before the reaction with hydrazine, leading to different cyclization pathways[7].

This early work laid the foundation for a more thorough understanding of the factors governing the synthesis of diaminopyrazoles and spurred the development of more controlled and reliable synthetic methods.

Core Synthetic Strategies: A Technical Deep Dive

The synthesis of diaminopyrazoles can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic considerations. This section will provide a detailed examination of the most important and widely used methods.

The Malononitrile Route: Taming a Versatile Precursor

Despite the initial complexities, the reaction of malononitrile and its derivatives with hydrazines remains a cornerstone of 3,5-diaminopyrazole synthesis[3][6][7][8]. The key to a successful synthesis lies in controlling the reaction conditions to favor the desired cyclization pathway.

A reliable method for the synthesis of a substituted 3,5-diaminopyrazole involves the use of a substituted malononitrile, which prevents the dimerization issue observed with unsubstituted malononitrile. The reaction of phenylmalononitrile with hydrazine hydrate, for instance, cleanly yields 3,5-diamino-4-phenylpyrazole[9].

Experimental Protocol: Synthesis of 3,5-Diamino-4-phenylpyrazole [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylmalononitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3,5-diamino-4-phenylpyrazole.

Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate ensures complete consumption of the dinitrile. Ethanol is a suitable solvent as it dissolves the starting materials and allows for a reaction temperature that promotes cyclization without significant side product formation. The precipitation of the product upon cooling simplifies the purification process.

}

The β-Ketonitrile Approach: A Versatile Pathway to 5-Aminopyrazoles and Diaminopyrazoles

The condensation of β-ketonitriles with hydrazines is a highly versatile and widely employed method for the synthesis of 5-aminopyrazoles[7]. This approach can be adapted to produce diaminopyrazoles by using appropriately substituted starting materials.

The reaction proceeds through a two-step mechanism:

-

Hydrazone Formation: The terminal nitrogen of the hydrazine molecule performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, resulting in the formation of the 5-aminopyrazole ring.

}

Multi-Step Synthesis of 4,5-Diaminopyrazoles: A Strategy for Regiocontrol

For the synthesis of asymmetrically substituted diaminopyrazoles, such as 4,5-diaminopyrazoles, a multi-step approach is often necessary to ensure regiochemical control. A common strategy involves the construction of a substituted pyrazole ring followed by the introduction of the amino groups.

This compound, used in oxidative hair dyes, is synthesized via a multi-step process starting from 3,5-dibromo-4-nitropyrazole[4].

Experimental Workflow

-

N-Alkylation: 3,5-Dibromo-4-nitropyrazole is first alkylated at the N1 position with a hydroxyethyl halide in the presence of a base like sodium hydride.

-

Nucleophilic Aromatic Substitution: The resulting N-hydroxyethyl-3,5-dibromo-4-nitropyrazole is then reacted with an amine, such as benzylamine, which selectively displaces one of the bromine atoms to yield a 5-amino-3-bromo-4-nitropyrazole derivative.

-

Reduction: The nitro group is subsequently reduced to an amino group, typically through catalytic hydrogenation.

-

Final Amination and Salt Formation: The remaining bromine atom is displaced by an amino group, and the final product is isolated as a sulfate salt.

}

Modern Synthetic Methodologies

Contemporary research in diaminopyrazole synthesis focuses on developing more efficient, environmentally friendly, and versatile methods. These include multicomponent reactions and the use of novel catalysts.

Multicomponent Reactions

One-pot, multicomponent reactions offer a streamlined approach to complex molecule synthesis by combining multiple starting materials in a single reaction vessel. For example, the synthesis of 5-aminopyrazoles has been achieved through a three-component reaction of an aldehyde, malononitrile, and a hydrazine[2]. This approach is highly atom-economical and reduces the need for purification of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The synthesis of diaminopyrazole derivatives has been successfully achieved using microwave-assisted methods, providing a greener alternative to conventional heating[1][2].

Applications in Drug Discovery and Development

The diaminopyrazole scaffold is a key component in numerous clinically important drugs and drug candidates. Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions makes it an ideal pharmacophore for targeting a range of biological targets.

| Drug/Compound Class | Therapeutic Area | Target | Reference |

| Diaminopyrazole Derivatives | Cancer | Cyclin-dependent kinase 2 (CDK2) | [1] |

| Fused Pyrazoloazines | Various | Kinases, GPCRs | [10][11] |

| Disperazol | Infectious Diseases | Biofilm dispersal in P. aeruginosa | [12] |

Conclusion

The synthesis of diaminopyrazoles has evolved significantly from its early, somewhat ambiguous beginnings. From the initial explorations of the malononitrile-hydrazine reaction to the development of sophisticated, multi-step, and multicomponent strategies, the field has matured to provide chemists with a robust toolbox for accessing a wide variety of diaminopyrazole derivatives. The continued importance of this scaffold in medicinal chemistry and materials science ensures that the development of novel and improved synthetic methodologies will remain an active and exciting area of research. This guide has provided a comprehensive overview of the historical context, key synthetic strategies, and practical protocols, serving as a valuable resource for researchers in the field.

References

- 1. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Pyrazole Scaffolds in Modern Drug Discovery

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic accessibility, and versatile bioisosteric functions have cemented its role as a cornerstone in the development of novel therapeutics. This guide provides an in-depth analysis of the pyrazole core's application in drug discovery, moving from its fundamental chemical attributes to its role in targeting a wide array of diseases. We will explore the causality behind its success in key therapeutic areas, detail validated experimental protocols for its synthesis and evaluation, and present a forward-looking perspective on its future in pharmacotherapy.

The Pyrazole Core: A Privileged Chemical Architecture

The pyrazole ring's utility in drug design is not accidental; it stems from a unique combination of structural and electronic features. The ring system consists of three carbon atoms and two adjacent nitrogens, creating a stable aromatic structure. One nitrogen atom (N-1) is "pyrrole-like" and can act as a hydrogen bond donor, while the other (N-2) is "pyridine-like" and serves as a hydrogen bond acceptor. This dual functionality allows pyrazole-containing molecules to form specific and robust interactions with biological targets, such as the hinge region of kinases.

Furthermore, the pyrazole scaffold is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, like phenyl or imidazole rings, often improving potency and physicochemical properties such as solubility and lipophilicity. Its tunable nature allows for substitution at multiple positions, enabling medicinal chemists to perform detailed Structure-Activity Relationship (SAR) studies to optimize efficacy and selectivity.

Below is a diagram illustrating the fundamental structure and key properties of the pyrazole scaffold.

Caption: Fundamental properties of the pyrazole scaffold.

Therapeutic Applications: From Oncology to Neurodegeneration

The versatility of the pyrazole scaffold is evident in the broad range of diseases for which pyrazole-containing drugs have been developed. As of 2023, dozens of drugs incorporating this moiety have received FDA approval, targeting everything from cancer to cardiovascular disease.

Oncology: The Kinase Inhibitor Powerhouse

A major area of success for pyrazole scaffolds is in the development of protein kinase inhibitors (PKIs). Altered kinase activity is a hallmark of many cancers, making PKIs a crucial class of targeted therapies. The pyrazole ring is adept at mimicking the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, which serves as a strong anchor point for the inhibitor. Of the 74 small molecule PKIs approved by the FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.

Table 1: FDA-Approved Pyrazole-Containing Kinase Inhibitors

| Drug Name | Primary Target(s) | Therapeutic Indication | Year of First FDA Approval |

| Crizotinib | ALK, MET, ROS1 | Non-Small Cell Lung Cancer (NSCLC) | 2011 |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | 2011 |

| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer | 2018 |

| Erdafitinib | FGFR1-4 | Urothelial Carcinoma | 2019 |

| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST) | 2020 |

| Pralsetinib | RET | NSCLC, Thyroid Cancer | 2020 |

| Asciminib | BCR-ABL1 (Allosteric) | Chronic Myeloid Leukemia (CML) | 2021 |

| Pirtobrutinib | BTK (Non-covalent) | Mantle Cell Lymphoma | 2023 |

This table is a representative list and not exhaustive of all pyrazole-containing drugs.

The following diagram illustrates a generalized workflow for the discovery of pyrazole-based kinase inhibitors.

Caption: Workflow for pyrazole-based kinase inhibitor development.

Neurodegenerative and Psychiatric Disorders

The pyrazole scaffold's ability to act as both a hydrogen-bond donor and acceptor makes it well-suited to interact with protein targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Pyrazole derivatives have been developed as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in managing these conditions. For instance, the pyrazoline derivative A13 (5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed potent anti-AChE activity with an IC50 value in the nanomolar range.

Anti-Inflammatory and Analgesic Agents

Historically, pyrazole derivatives like antipyrine and phenylbutazone were widely used for their anti-inflammatory, analgesic, and antipyretic properties. The modern era of pyrazole-based anti-inflammatory drugs is best represented by Celecoxib , a selective COX-2 inhibitor approved in 1998 for treating arthritis and acute pain. Its mechanism relies on inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is highly expressed in inflamed tissues, thereby reducing pain and inflammation.

Antimicrobial and Antiviral Applications

The rise of antimicrobial resistance has spurred the search for new chemical scaffolds. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens. Recent studies have highlighted pyrazole-based compounds with selective activity against Gram-positive bacteria, including resistant strains like MRSA and VRE. In the antiviral space, pyrazoles have been investigated as inhibitors against multiple targets, including those for HSV-1 and H1N1.

Experimental Protocols & Methodologies

A core strength of the pyrazole scaffold is its synthetic tractability. The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-based compounds.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Cyclocondensation

This protocol describes a common and robust method for pyrazole synthesis: the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This self-validating workflow includes characterization steps essential for confirming the identity and purity of the final product.

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.

Materials:

-

1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Ethanol (as solvent)

-

Sodium acetate (1.2 eq)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.

-

Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to free the phenylhydrazine from its hydrochloride salt.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes residual salts (e.g., sodium acetate, NaCl) and the brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Validation Step 1): Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

-

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC₅₀) of a synthesized pyrazole compound against a target kinase.

Objective: To determine the IC₅₀ value of a pyrazole test compound against Kinase X.

Materials:

-

Purified, active Kinase X enzyme

-

Specific peptide substrate for Kinase X

-

ATP (Adenosine Triphosphate)

-

Pyrazole test compound (dissolved in DMSO)

-

Assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well assay plates

-

Plate reader (luminometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Setup: In a 384-well plate, add the assay buffer.

-

Addition of Inhibitor: Add a small volume (e.g., 50 nL) of the serially diluted test compound to the appropriate wells. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

-

Enzyme Addition: Add the Kinase X enzyme to all wells except the negative control wells.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Causality: The kinase will transfer a phosphate group from ATP to the substrate. The inhibitor competes with ATP, reducing this activity.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or ATP consumed.

-

Data Analysis (Validation):

-

Read the luminescence signal on a plate reader.

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a frontier in drug discovery. Its journey from an anti-inflammatory agent to a cornerstone of targeted cancer therapy demonstrates its remarkable adaptability. Future research will likely focus on several key areas:

-

Novel Scaffolds: Exploring fused pyrazole systems (e.g., pyrazolo[3,4-d]pyrimidines) to target new biological space and improve selectivity.

-